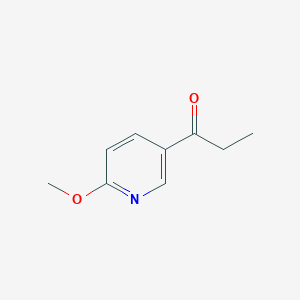

1-(6-Methoxypyridin-3-yl)propan-1-one

Description

BenchChem offers high-quality 1-(6-Methoxypyridin-3-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methoxypyridin-3-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-8(11)7-4-5-9(12-2)10-6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQZLVUOFQEHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286632 | |

| Record name | 1-(6-Methoxy-3-pyridinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885229-42-5 | |

| Record name | 1-(6-Methoxy-3-pyridinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885229-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxy-3-pyridinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Methoxypyridin-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Methoxypyridin-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(6-Methoxypyridin-3-yl)propan-1-one (CAS Number: 885229-42-5), a heterocyclic ketone with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.

Introduction and Physicochemical Properties

1-(6-Methoxypyridin-3-yl)propan-1-one is a substituted pyridine derivative. The presence of the methoxypyridine core, a common scaffold in pharmacologically active compounds, suggests its potential as a building block in drug discovery programs. The propanone side chain offers a site for further chemical modification.

Table 1: Physicochemical Properties of 1-(6-Methoxypyridin-3-yl)propan-1-one

| Property | Value | Source |

| CAS Number | 885229-42-5 | BLDpharm[1] |

| Molecular Formula | C₉H₁₁NO₂ | Calculated |

| Molecular Weight | 165.19 g/mol | Calculated |

| Appearance | Likely a solid or oil at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Reaction of 6-Methoxynicotinic Acid with an Organolithium Reagent

The most direct approach involves the treatment of 6-methoxynicotinic acid with an excess of an organolithium reagent, such as ethyllithium. This reaction proceeds via a stable dianion intermediate, which upon acidic workup, yields the desired ketone.

The use of organolithium reagents is advantageous due to their high reactivity, which allows them to add to the carboxylate ion formed in the initial acid-base reaction[2][3].

Caption: Proposed synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

-

6-Methoxynicotinic acid

-

Ethyllithium (solution in a suitable solvent like hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxynicotinic acid (1 equivalent) in anhydrous diethyl ether or THF.

-

Addition of Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add ethyllithium (at least 2 equivalents) dropwise via the dropping funnel while maintaining the temperature. The first equivalent will deprotonate the carboxylic acid, and the second will act as the nucleophile.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications in Research and Drug Development

While no specific biological activities for 1-(6-Methoxypyridin-3-yl)propan-1-one have been reported, its structural motifs are present in numerous bioactive molecules. This suggests its potential as a valuable intermediate in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The methoxy group and the propanone side chain can be modified to optimize binding to the ATP-binding pocket of various kinases.

-

Precursor for Heterocyclic Synthesis: The ketone functionality can be used as a handle for further chemical transformations, such as the synthesis of more complex heterocyclic systems like pyrazoles, isoxazoles, or other fused ring systems with potential pharmacological properties.

-

Fragment-Based Drug Discovery: This molecule could serve as a starting fragment in fragment-based drug discovery campaigns targeting a variety of protein classes.

Analytical Characterization (Predicted)

As experimental spectroscopic data is not publicly available, the following are predicted characteristics based on the structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (likely in the δ 7.0-9.0 ppm range).- Methoxy protons (a singlet around δ 3.9-4.1 ppm).- Ethyl protons: a quartet (CH₂) and a triplet (CH₃) in the aliphatic region (δ 1.0-3.0 ppm). |

| ¹³C NMR | - Carbonyl carbon (δ > 190 ppm).- Aromatic carbons of the pyridine ring (δ 110-160 ppm).- Methoxy carbon (around δ 55 ppm).- Aliphatic carbons of the ethyl group. |

| IR Spectroscopy | - Strong C=O stretch for the ketone (around 1680-1700 cm⁻¹).- C-O stretch for the methoxy group (around 1250 cm⁻¹).- C=N and C=C stretching vibrations for the pyridine ring. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 165.08. |

Safety and Handling

No specific toxicity data for 1-(6-Methoxypyridin-3-yl)propan-1-one is available. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Caption: Key safety and handling precautions.

Conclusion

1-(6-Methoxypyridin-3-yl)propan-1-one is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data is limited, its synthesis can be reasonably proposed based on established methodologies. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and development. This guide serves as a foundational resource to stimulate and support such investigations.

References

- F.I.S. - Fabbrica Italiana Sintetici S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

- BASF AG. (1998). Process for the preparation of 3-methoxy-1-propanol. Google Patents.

-

Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

- Lagunin, A., Filimonov, D., & Poroikov, V. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Current pharmaceutical design, 16(15), 1703–1717.

- F.I.S. - Fabbrica Italiana Sintetici S.p.A. (2013). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

- Reker, D., Rodrigues, T., Schneider, P., & Schneider, G. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International journal of molecular sciences, 21(19), 7102.

- Lonza AG. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Google Patents.

- Hattori, K., Kanda, T., & Ishii, H. (2001). Synthesis of Ketones from Carboxylic Acids with R(PrNH)Mg. Tetrahedron Letters, 42(49), 8651-8653.

- BASF AG. (1998). Process for preparing 3-methoxy-1-propanol. Google Patents.

-

IP.com. (2012). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved from [Link]

- Shell Oil Company. (2001). Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate. Google Patents.

Sources

1-(6-Methoxypyridin-3-yl)propan-1-one molecular structure and properties

An In-Depth Technical Guide to 1-(6-Methoxypyridin-3-yl)propan-1-one for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of 1-(6-Methoxypyridin-3-yl)propan-1-one (CAS 885229-42-5), a heterocyclic ketone of significant interest to the pharmaceutical and chemical synthesis sectors.[1][2] As a functionalized pyridine derivative, this compound represents a valuable molecular scaffold, embodying structural motifs commonly found in biologically active molecules.[3][4] This guide delineates its core physicochemical properties, offers a detailed predictive analysis of its spectroscopic profile, proposes a robust synthetic pathway, and explores its chemical reactivity and potential applications in drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists, aiming to provide both foundational knowledge and practical insights to facilitate its application in complex synthetic programs.

Molecular Identity and Physicochemical Properties

1-(6-Methoxypyridin-3-yl)propan-1-one is a disubstituted pyridine, featuring a methoxy group at the 6-position and a propanoyl group at the 3-position. The electron-donating nature of the methoxy group and the electron-withdrawing character of the ketone create a unique electronic environment within the pyridine ring, influencing its reactivity and intermolecular interactions.

Structural and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)propan-1-one | - |

| CAS Number | 885229-42-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)OC | - |

Physicochemical Data

Comprehensive experimental data for this specific compound is not widely published. The following properties are estimated based on its structure and data from analogous compounds. Researchers should perform empirical measurements for mission-critical applications.

| Property | Estimated Value / Observation | Rationale / Notes |

| Appearance | White to off-white solid | Typical for small aromatic ketones. |

| Melting Point | Not available. | Expected to be a low-melting solid. |

| Boiling Point | Not available. | - |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, chloroform. Limited solubility in water. | The combination of a polar ketone and pyridine ring with nonpolar alkyl and aryl features suggests solubility in a range of organic solvents.[5] |

Predicted Spectroscopic Profile: A Structural Elucidation Guide

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized compounds.[6] While a definitive published spectrum for this molecule is unavailable, a highly accurate prediction can be made based on established principles of NMR and IR spectroscopy and data from structurally similar molecules.[7][8][9]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

-

δ ~8.8-9.0 ppm (d, 1H): This downfield doublet corresponds to the proton at the C2 position of the pyridine ring. Its significant deshielding is due to its ortho position relative to the ring nitrogen and the electron-withdrawing ketone.

-

δ ~8.0-8.2 ppm (dd, 1H): This doublet of doublets is assigned to the proton at the C4 position. It experiences coupling from the protons at C2 and C5.

-

δ ~6.8-7.0 ppm (d, 1H): This upfield doublet corresponds to the proton at the C5 position. It is shielded by the strongly electron-donating methoxy group at the C6 position.

-

δ ~4.0 ppm (s, 3H): This singlet is characteristic of the methoxy group (-OCH₃) protons.

-

δ ~2.9-3.1 ppm (q, 2H): A quartet representing the methylene (-CH₂-) protons of the propanoyl group, split by the adjacent methyl group.

-

δ ~1.2 ppm (t, 3H): A triplet corresponding to the terminal methyl (-CH₃) protons of the propanoyl group, split by the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

-

δ ~198-200 ppm: Carbonyl carbon (C=O) of the ketone.

-

δ ~164-166 ppm: Pyridine C6, attached to the oxygen of the methoxy group.

-

δ ~150-152 ppm: Pyridine C2.

-

δ ~138-140 ppm: Pyridine C4.

-

δ ~128-130 ppm: Pyridine C3, the point of attachment for the ketone.

-

δ ~110-112 ppm: Pyridine C5, shielded by the adjacent methoxy group.

-

δ ~54-56 ppm: Methoxy carbon (-OCH₃).

-

δ ~32-34 ppm: Methylene carbon (-CH₂-) of the propanoyl group.

-

δ ~8-10 ppm: Methyl carbon (-CH₃) of the propanoyl group.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

-

~1680-1700 cm⁻¹ (strong, sharp): This prominent absorption band is characteristic of the C=O stretching vibration of an aryl ketone.

-

~1580-1610 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyridine ring.

-

~2850-3000 cm⁻¹ (medium): C-H stretching from the alkyl (propanoyl) and methoxy groups.

-

~1250-1300 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1020-1050 cm⁻¹ (medium): Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS) (Predicted, EI)

-

m/z = 165 (M⁺): The molecular ion peak.

-

m/z = 136: Loss of the ethyl group (-CH₂CH₃, 29 Da) via alpha-cleavage, a common fragmentation pathway for ketones.

-

m/z = 108: Loss of the entire propanoyl group (-C(O)CH₂CH₃, 57 Da).

-

m/z = 57: The propanoyl cation [CH₃CH₂CO]⁺.

Proposed Synthesis and Purification Workflow

A robust and scalable synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one can be achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is well-suited for introducing an acyl group onto an electron-rich heteroaromatic ring. The starting material, 2-methoxypyridine, is commercially available.

Reaction Scheme

2-Methoxypyridine reacts with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound. The reaction is directed primarily to the 3- and 5-positions; the 3-isomer is typically isolated as a major product.

Caption: Proposed workflow for the synthesis and purification of 1-(6-Methoxypyridin-3-yl)propan-1-one.

Step-by-Step Experimental Protocol

CAUTION: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM, 10 mL per 1 g of 2-methoxypyridine).

-

Catalyst Addition: Cool the flask to 0 °C using an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise. The addition is exothermic.

-

Reactant Addition: In the dropping funnel, prepare a solution of 2-methoxypyridine (1.0 eq) and propanoyl chloride (1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(6-Methoxypyridin-3-yl)propan-1-one.

Chemical Reactivity and Drug Discovery Potential

The utility of this molecule as a synthetic intermediate is rooted in the reactivity of its constituent functional groups.

-

The Ketone Carbonyl: The ketone is a versatile handle for further molecular elaboration. It can undergo:

-

Reduction: To form the corresponding secondary alcohol, introducing a new chiral center.

-

Reductive Amination: To generate substituted amines.

-

Condensation Reactions: Such as aldol or Knoevenagel condensations, to build larger carbon skeletons.[10]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols.[11]

-

-

The Pyridine Ring: The pyridine core is a "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bonds and favorable interactions with biological targets.[3] The electronic nature of this specific ring system makes it an interesting building block:

This compound is an ideal starting point for the synthesis of more complex molecules, particularly kinase inhibitors, where a substituted heteroaromatic core is often required for binding to the ATP pocket of the enzyme.[12] Its structure is analogous to intermediates used in the synthesis of marketed drugs, highlighting its relevance in modern drug development programs.[13]

Prudent Laboratory Safety Practices

A specific, comprehensive Safety Data Sheet (SDS) for CAS 885229-42-5 should be obtained from the supplier and consulted before handling. In the absence of specific data, the compound should be treated as potentially hazardous.

-

General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

-

Inhalation: Avoid inhaling dust or vapors.[16]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide is intended for informational purposes only and does not replace a formal risk assessment.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Vukovic, S., et al. (2004). Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. Pure and Applied Chemistry, 76(11), 1953-1966. [URL: https://www.researchgate.net/publication/250044949_Pyridylketenes_Structure_reactivity_effects_in_nucleophilic_and_radical_addition]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177690815, 1-(6-(3-Methoxypropoxy)pyridin-3-yl)propan-1-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1--6--3-Methoxypropoxy-pyridin-3-yl-propan-1-one]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177691703, 1-(6-(Cyclopropylmethoxy)pyridin-3-yl)propan-1-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1--6--Cyclopropylmethoxy-pyridin-3-yl-propan-1-one]

- Fisher Scientific. (n.d.). Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC205360050&productDescription=3-Nitrophenyl+isothiocyanate%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- R&D Systems. (2025). Safety Data Sheet. [URL: https://www.rndsystems.com/resources/msds/fab1229g]

- Momentive. (2010). Material Safety Data Sheet. [URL: https://www.momentive.com/en-us/msds-documents/msds-m90016-silicone-rubber-sealant-english-us-1-8]

- Spectrum Chemical. (2018). Safety Data Sheet. [URL: https://www.spectrumchemical.com/msds/T2055.pdf]

- Covestro. (n.d.). Safety Data Sheet. [URL: https://solutions.covestro.com/en/products/bayhydrol/bayhydrol-u-2757]

- Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11170718/]

- Scribd. (n.d.). Physicochemical Properties Determination 1. [URL: https://www.scribd.

- Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38882116/]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [URL: https://hmdb.ca/spectra/nmr_c13/2530]

- ChemicalBook. (n.d.). 1-(6-methoxypyridin-3-yl)propan-1-one. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92908389.htm]

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [URL: https://www.researchgate.net/publication/274261053_Pyridones_in_drug_discovery_Recent_advances]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [URL: https://www.pharmaguideline.com/2023/07/synthesis-reactions-and-medicinal-uses-of-pyridine-and-basicity-of-pyridine.html]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [URL: https://www.researchgate.net/publication/354519502_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums_Indonesian_Journal_of_Science_Technology]

- Nikolova, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6599. [URL: https://www.mdpi.com/1420-3049/27/19/6599]

- Almatooq, S., et al. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2023(2), M1629. [URL: https://www.mdpi.com/1422-8599/2023/2/M1629]

- Metcalfe, E. (2012). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118289828]

- BLDpharm. (n.d.). 1-(6-Methoxypyridin-3-yl)propan-1-one. [URL: https://www.bldpharm.com/products/885229-42-5.html]

- Royal Society of Chemistry. (n.d.). Determining the structure of compounds. RSC Education. [URL: https://edu.rsc.org/resources/determining-the-structure-of-compounds/4015112.article]

- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [URL: https://patents.google.

- Google Patents. (n.d.). WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. [URL: https://patents.google.

- Heller, S.R., & Milne, G.W.A. (1978). EPA/NIH mass spectral data base. U.S. Department of Commerce, National Bureau of Standards. [URL: https://nvlpubs.nist.gov/nistpubs/Legacy/NSRDS/nbsnsrds63v1.pdf]

- ResearchGate. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [URL: https://www.researchgate.net/publication/281867140_Overview_on_the_Synthesis_of_S-3-Methyl-Amino-1-Thiophen-2-yl_Propan-1-ol]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. [URL: https://patents.google.

Sources

- 1. 1-(6-methoxypyridin-3-yl)propan-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. 885229-42-5|1-(6-Methoxypyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 5. scribd.com [scribd.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 13. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. solutions.covestro.com [solutions.covestro.com]

- 18. images.thdstatic.com [images.thdstatic.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(6-Methoxypyridin-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(6-Methoxypyridin-3-yl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the interpretation of the spectral information, grounded in established scientific principles.

Introduction

1-(6-Methoxypyridin-3-yl)propan-1-one is a heterocyclic ketone containing a methoxypyridine ring system. The precise characterization of its molecular structure is paramount for its application in research and development, ensuring its identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical application of these techniques for the elucidation of the structure of 1-(6-Methoxypyridin-3-yl)propan-1-one.

Molecular Structure and Spectroscopic Overview

The structure of 1-(6-Methoxypyridin-3-yl)propan-1-one, with the IUPAC name 1-[6-(methoxy)-3-pyridinyl]propan-1-one, is presented below. The spectroscopic data that follows will be interpreted in the context of this structure.

Figure 2: General workflow for acquiring an NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~198 | Typical for an aryl ketone. |

| Pyridine C-6 | ~164 | Attached to the electronegative oxygen of the methoxy group. |

| Pyridine C-2 | ~148 | Adjacent to the nitrogen atom. |

| Pyridine C-4 | ~138 | Deshielded by the adjacent carbonyl group. |

| Pyridine C-3 | ~128 | The point of attachment for the propanone group. |

| Pyridine C-5 | ~111 | Shielded by the methoxy group. |

| Methoxy (-OCH₃) | ~54 | Typical for a methoxy group on an aromatic ring. |

| Methylene (-CH₂-) | ~36 | Adjacent to the carbonyl group. |

| Methyl (-CH₃) | ~8 | Typical for a methyl group in an ethyl ketone. |

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus. Due to the low natural abundance of ¹³C, more scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling is also commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1685 | C=O stretch | Aryl ketone |

| ~1600, ~1470 | C=C and C=N stretches | Pyridine ring |

| ~1250 | C-O stretch | Methoxy group |

| ~2950 | C-H stretch | Aliphatic (propanone) |

| ~3050 | C-H stretch | Aromatic (pyridine) |

The carbonyl (C=O) stretching frequency is particularly diagnostic. For an aryl ketone, this absorption is typically found in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring lowers the frequency compared to a simple aliphatic ketone.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, for an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is usually recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum Data

The molecular weight of 1-(6-Methoxypyridin-3-yl)propan-1-one is 165.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion can provide valuable structural information. Key expected fragmentation pathways include:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a resonance-stabilized acylium ion at m/z 136.

-

Loss of the Methoxy Group: Cleavage of the C-O bond of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).

-

Cleavage of the Pyridine Ring: More complex fragmentation of the pyridine ring can also occur.

Figure 3: Predicted major fragmentation pathways for 1-(6-Methoxypyridin-3-yl)propan-1-one in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of 1-(6-Methoxypyridin-3-yl)propan-1-one using NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data presented in this guide, based on established principles and analysis of analogous structures, offers a robust framework for researchers to confirm the identity and purity of this compound in their work. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data, ensuring reproducibility and scientific rigor.

References

-

Watanabe, T., et al. (2013). Homologation of aryl ketones to long-chain ketones and aldehydes via C-C bond cleavage. iScience, 25(7), 104505. [Link]

Introduction: The Significance of a Versatile Pyridine Intermediate

An In-Depth Technical Guide to the Synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-one

1-(6-Methoxypyridin-3-yl)propan-1-one is a substituted pyridine derivative that serves as a crucial building block in the landscape of modern medicinal chemistry. Its structural motif is a key component in a variety of pharmacologically active molecules, including potent and selective kinase inhibitors used in targeted cancer therapies and other drug discovery programs.[1][2] The strategic placement of the methoxy group and the propanone side chain on the pyridine core allows for diverse downstream chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.[3][4]

This guide provides an in-depth exploration of the primary synthetic pathways to 1-(6-Methoxypyridin-3-yl)propan-1-one. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, strategic considerations, and practical insights essential for successful synthesis. We will dissect and compare the most prevalent and effective methodologies, from classical electrophilic substitutions to modern organometallic strategies.

Chapter 1: The Friedel-Crafts Acylation Approach: A Classic Route to Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5][6] This electrophilic aromatic substitution (EAS) reaction is a direct and often effective method for preparing aryl ketones.[7]

Mechanism and Strategic Rationale

The synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one via Friedel-Crafts acylation begins with the starting material, 2-methoxypyridine. The reaction proceeds through the formation of a highly electrophilic acylium ion from an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6]

The regiochemical outcome of the reaction is governed by the electronic properties of the substituted pyridine ring:

-

The Methoxy Group (-OCH₃) : As a powerful electron-donating group, the methoxy substituent activates the pyridine ring towards electrophilic attack. Through resonance, it increases electron density primarily at the positions ortho and para to itself (positions 3 and 5).[8]

-

The Pyridine Nitrogen : The nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring, particularly at the ortho and para positions (positions 2 and 4, relative to the nitrogen).

The interplay of these effects directs the incoming acylium ion to the C5 position (which is para to the methoxy group) and C3. The desired product results from substitution at the C5 position (equivalent to the 3-position in the product name 1-(6-methoxypyridin-3-yl )propan-1-one, following IUPAC nomenclature for the final ketone). The use of a stoichiometric amount of the Lewis acid is often necessary because the product ketone can form a stable complex with the catalyst, rendering it inactive.[5]

Caption: Workflow for Friedel-Crafts Acylation of 2-Methoxypyridine.

Detailed Experimental Protocol

The following protocol is a representative example based on established Friedel-Crafts procedures.[8] Researchers should first consult primary literature and perform appropriate risk assessments.

Materials:

-

2-Methoxypyridine

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice-cold water

-

5% aq. NaOH solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C.

-

Addition of Substrate: Add a solution of 2-methoxypyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and quench the reaction by the slow, cautious addition of crushed ice, followed by ice-cold water. Caution: This is a highly exothermic process.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers and wash sequentially with 5% aq. NaOH solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-(6-methoxypyridin-3-yl)propan-1-one.

Process Optimization and Considerations

-

Choice of Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ or milder catalysts such as phosphotungstic acid in ionic liquids can be explored to improve yields and reduce the harshness of the reaction conditions.[9]

-

Side Reactions: Polysubstitution can occur if the reaction conditions are too harsh or if an excess of the acylating agent is used.[7] Careful control of stoichiometry is critical.

-

Solvent: The choice of solvent can influence reactivity. Dichloromethane is standard, but others like nitrobenzene or carbon disulfide have been used historically.

-

Safety: Both AlCl₃ and propionyl chloride are moisture-sensitive and corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

| Parameter | Condition | Rationale |

| Acylating Agent | Propionyl Chloride | More reactive than the corresponding anhydride, leading to faster reaction times. |

| Catalyst | Anhydrous AlCl₃ | A strong Lewis acid required to generate the acylium ion electrophile.[6] |

| Stoichiometry | ~1.2 eq. AlCl₃ | A slight excess is used to drive the reaction and account for complexation with the product.[5] |

| Temperature | 0°C to RT | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |

| Typical Yield | 60-75% | Varies based on scale and purification efficiency. |

Chapter 2: Organometallic Pathways: Precision and Versatility

Organometallic reagents offer powerful and highly specific alternatives to classical methods, often proceeding under milder conditions with greater functional group tolerance.

Section 2.1: Grignard Reagent-Based Synthesis

The Grignard reaction involves an organomagnesium halide (R-MgX), which acts as a potent carbon-based nucleophile.[10][11] This approach can be designed in two primary ways to construct the target molecule.

Strategy A: Pyridyl Grignard with Propanoyl Electrophile This route involves the preparation of a Grignard reagent from a halogenated 2-methoxypyridine, such as 5-bromo-2-methoxypyridine. This nucleophilic pyridine derivative would then react with an electrophile like propanenitrile, followed by acidic workup to yield the ketone.

Strategy B: Propyl Grignard with Pyridyl Electrophile Alternatively, a Grignard reagent like ethylmagnesium bromide can be reacted with a pyridine-based electrophile, such as 6-methoxypyridine-3-carbonitrile or an ester derivative like methyl 6-methoxypyridin-3-carboxylate. The reaction with a nitrile or ester would lead to the desired ketone after workup.[12] The reaction with esters involves a double addition, which can be a significant side reaction if not carefully controlled.[12][13]

Caption: Grignard synthesis pathway using a nitrile electrophile.

Detailed Experimental Protocol (Strategy B)

Materials:

-

6-Methoxypyridine-3-carbonitrile

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Aqueous HCl

-

Sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve 6-methoxypyridine-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether.

-

Grignard Addition: Cool the solution to 0°C. Add the solution of ethylmagnesium bromide (1.1 equivalents) dropwise via a syringe. A precipitate may form.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates consumption of the starting material.

-

Hydrolysis (Workup): Cool the reaction mixture to 0°C and slowly add aqueous HCl (e.g., 3 M) to hydrolyze the intermediate imine. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Challenges and Key Considerations

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water and alcohols.[10][13] All glassware must be rigorously dried, and anhydrous solvents must be used.

-

Substrate Compatibility: The starting materials must not contain acidic protons (e.g., -OH, -NH₂, -COOH) that would quench the Grignard reagent.[11]

Section 2.2: Modern Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a state-of-the-art method for constructing C-C bonds with high precision. For acylation, a Stille or Suzuki-Miyaura type reaction can be adapted.

A plausible route would involve a Suzuki-Miyaura coupling between (6-methoxypyridin-3-yl)boronic acid, which is a commercially available and stable reagent, and a propanoyl source.[14][15] While direct coupling with acyl chlorides can be challenging, carbonylative coupling reactions (introducing carbon monoxide) or related methodologies can achieve the desired transformation.

A more direct approach is the Stille coupling , which would react an organotin reagent like 5-(tributylstannyl)-2-methoxypyridine with propionyl chloride in the presence of a palladium catalyst.

Advantages of Cross-Coupling:

-

Mild Reaction Conditions: These reactions often proceed at or slightly above room temperature.

-

High Functional Group Tolerance: They are compatible with a wide range of functional groups that would not survive Friedel-Crafts or Grignard conditions.

-

High Regioselectivity: The position of the coupling is precisely controlled by the initial placement of the halide/boronic acid and the organometallic partner.

Chapter 3: Comparative Analysis and Strategic Selection

The choice of synthetic pathway depends heavily on the specific context of the research or production goals, including scale, available equipment, cost, and safety considerations.

| Feature | Friedel-Crafts Acylation | Grignard Reaction | Cross-Coupling Reaction |

| Starting Materials | Readily available (2-methoxypyridine) | Requires halogenated or nitrile precursors | Requires boronic acid or organotin precursors[15] |

| Reagent Cost | Generally low (AlCl₃, propionyl chloride) | Moderate (Grignard reagents, anhydrous solvents) | High (Palladium catalysts, ligands, specific precursors) |

| Scalability | Well-established for large scale | Challenging due to anhydrous requirements | Scalable, but catalyst cost can be a factor |

| Conditions | Harsh (strong acid, exothermic) | Requires strict anhydrous conditions | Generally mild |

| Selectivity | Good, but risk of isomers/polysubstitution | High, dictated by precursor | Very high and predictable |

| Safety Concerns | Corrosive, moisture-sensitive reagents; exothermic quench | Pyrophoric reagents (if prepared in-situ), strict inert atmosphere | Toxic heavy metal catalysts (palladium, tin) |

Scientist's Recommendation

-

For Lab-Scale Synthesis and Exploration: The Friedel-Crafts acylation is often the most direct and cost-effective starting point, provided the potential for side products is managed through careful control of reaction conditions.

-

For Substrates with Sensitive Functional Groups: Palladium-catalyzed cross-coupling is the superior choice due to its mildness and high functional group tolerance, despite the higher initial cost of catalysts and precursors.

-

For Specific Precursor Availability: The Grignard reaction is an excellent option when the appropriately functionalized pyridine (e.g., a nitrile or halide) is readily available and the necessary equipment for handling air- and moisture-sensitive reagents is in place.

Conclusion

The synthesis of 1-(6-methoxypyridin-3-yl)propan-1-one can be successfully achieved through several distinct chemical strategies. The classical Friedel-Crafts acylation offers a direct and economical route, while organometallic approaches like the Grignard reaction and modern cross-coupling methods provide greater precision, milder conditions, and broader substrate scope. A thorough understanding of the mechanisms, advantages, and limitations of each pathway empowers the research scientist to make an informed decision, optimizing for yield, purity, cost, and safety to efficiently produce this valuable chemical intermediate for the advancement of drug discovery and development.

References

- Grignard Reaction Mechanism. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.

-

Friedel-Crafts Acylation of Anisole. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Friedel–Crafts reaction. (2024). In Wikipedia. [Link]

- Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. (2014).

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

- Scott, J. S., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 180-184.

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). Molbank, 2022(4), M1495.

- Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.

- Dolan, S. C. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.

- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2022). International Journal of Molecular Sciences, 23(14), 7651.

- An Overview of the Synthetic Routes to the Best Selling Drugs Containing 6-Membered Heterocycles. (2013). ChemInform, 45(15).

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). U.S.

-

Stepan, A. F., et al. (2017). Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][10][13]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates. Journal of Medicinal Chemistry, 60(18), 7764-7780.

- Process for the synthesis of 3-methyl-pyridine. (2017).

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 863999.

- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022).

- Process for producing 2,3-diamino-6-methoxypyridine. (2007). U.S.

- Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37.

- The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (2007).

- Drug Discovery Chemistry Conference. (2025). Cambridge Healthtech Institute.

- Progress Toward the Total Synthesis of Lyconadins A–E, Cyclobutastellettolide B, and Diplopyrone. (2016). eScholarship, University of California.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2016).

- Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). ACS Omega, 8(47), 44851-44863.

- 3-pyridylboronic acid. (2007). Organic Syntheses, 84, 131.

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).

- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (2016).

Sources

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. Grignard Reagents [sigmaaldrich.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

Chemical Reactivity of the Methoxypyridine Moiety with Propan-2-one: Mechanistic Insights and Synthetic Protocols

An In-Depth Technical Guide:

Executive Summary

The methoxypyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Its unique electronic properties, modulated by the interplay between the electronegative nitrogen and the methoxy substituent, confer a nuanced reactivity profile that is of profound interest to drug development professionals. This guide provides an in-depth exploration of the chemical reactivity between methoxypyridine isomers and propan-2-one (acetone), a model ketone. We will dissect the underlying electronic principles governing these interactions, delineate plausible reaction pathways, and furnish validated, step-by-step experimental protocols for their investigation. The focus is on providing not just procedural instructions, but a clear rationale—the "why"—behind the experimental design, empowering researchers to adapt and innovate.

Note on Nomenclature: The topic specified "propan-1-one," which is the aldehyde propanal. Given the context of ketone reactivity, this guide will focus on the reaction with the common ketone, propan-2-one (acetone). The principles and protocols can be adapted for other ketones.

The Methoxypyridine Moiety: An Electronic and Reactivity Profile

Strategic Importance in Drug Design

The pyridine ring is a privileged structure in pharmacology, and the addition of a methoxy group serves multiple strategic purposes. It can modulate the molecule's lipophilicity, influence its conformation, provide a handle for metabolic pathways, and, most critically, tune the electronic character of the aromatic system.[4] This tuning is pivotal for controlling interactions with biological targets and for directing synthetic transformations.[2] The mitigated basicity of 2-methoxypyridines, for instance, can be advantageous in synthetic sequences that are sensitive to the strong basicity of an unsubstituted pyridine nitrogen.[5][6]

The Electronic Landscape: A Tale of Three Isomers

The reactivity of methoxypyridine is not monolithic; it is dictated by the position of the methoxy group. The group exerts a dual electronic influence: a resonance-based electron-donating effect (+R) and an inductive electron-withdrawing effect (-I). The interplay of these effects determines the electron density at each position on the ring.

-

2- and 4-Methoxypyridine: The +R effect dominates, increasing electron density at the ortho and para positions relative to the methoxy group. This enhances reactivity towards electrophiles but makes the ring less susceptible to nucleophilic attack compared to unsubstituted pyridine.

-

3-Methoxypyridine: The +R effect does not extend to the C2, C4, and C6 positions, making its influence on the ring's overall electron density less pronounced.

The electronegative nitrogen atom inherently makes the pyridine ring electron-deficient (π-deficient) compared to benzene, predisposing it to nucleophilic attack, particularly at the C2 and C4 positions. The methoxy group modulates this inherent reactivity.

Propan-2-one as a Nucleophilic Reagent: The Enolate Connection

Propan-2-one itself is not a potent nucleophile. However, in the presence of a suitable base, it can be deprotonated at its α-carbon to form a resonance-stabilized enolate ion. This enolate is a powerful carbon-based nucleophile, capable of attacking electron-deficient centers.

Causality of Base Selection: A Critical Choice

The choice of base is paramount as it dictates the concentration and stability of the enolate, thereby controlling the reaction kinetics. The pKa of propan-2-one's α-proton is approximately 19-20.

-

Strong, Non-Nucleophilic Bases (e.g., LDA, NaH): These bases (pKa of conjugate acid ~36 and >40, respectively) irreversibly and quantitatively convert propan-2-one to its enolate. This is the preferred method for achieving high conversion when the electrophile (methoxypyridine) is sluggish.

-

Alkoxide Bases (e.g., NaOMe, KOtBu): These establish an equilibrium between the ketone and its enolate. While less potent, they are often sufficient and are synthetically more convenient for many condensation reactions.

-

Hydroxide Bases (e.g., KOH): These can also be used, particularly in protic solvents, to generate the enolate.[7]

Trustworthiness: The selection of a base must also consider potential side reactions. For instance, using sodium methoxide with 2- or 4-methoxypyridine could lead to competitive nucleophilic aromatic substitution (SNAr) where the methoxide ion itself attacks the ring. Therefore, a non-nucleophilic base like sodium hydride (NaH) is often a more reliable choice.

Reaction Pathways: Methoxypyridine and the Propanone Enolate

The primary reaction anticipated between a methoxypyridine and the propanone enolate is a nucleophilic attack on the electron-deficient pyridine ring.

Pathway A: Nucleophilic Addition/Substitution

This pathway mirrors a Chichibabin-type reaction. The propanone enolate attacks the pyridine ring, preferentially at the electron-deficient C2 or C4 positions. This forms a high-energy anionic intermediate (a Meisenheimer-like complex) where the negative charge is delocalized, including onto the electronegative nitrogen atom, which provides significant stabilization.[8][9][10]

The fate of this intermediate depends on the reaction conditions and the substrate:

-

With a Leaving Group: If a good leaving group (like a halide) is present at the position of attack, it will be eliminated to restore aromaticity, resulting in a net SNAr reaction. For 2- or 4-methoxypyridine, the methoxy group itself can potentially be displaced, although it is not a superb leaving group.[11][12]

-

Without a Leaving Group: If no leaving group is present, the intermediate may be protonated during workup to form a dihydropyridine derivative. Often, an oxidant (or even atmospheric oxygen) is required in a subsequent step to eliminate a hydride ion (H⁻) and restore the aromatic pyridine ring, yielding the final substituted product.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction integrity.

Protocol 1: Synthesis of 4-Methoxy-2-(propan-2-on-1-yl)pyridine

This protocol describes the reaction of 4-methoxypyridine with propan-2-one using sodium hydride as the base.

Materials:

-

4-Methoxypyridine (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Propan-2-one (2.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add NaH (1.5 equiv).

-

Solvent & Reagent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add propan-2-one (2.0 equiv) dropwise. Causality: Adding the ketone slowly to the base at low temperature controls the exothermic reaction and prevents side reactions.

-

Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Gas evolution (H₂) should be observed.

-

Substrate Addition: Re-cool the mixture to 0 °C and add a solution of 4-methoxypyridine (1.0 equiv) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C).

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours.[13] The disappearance of the starting material (4-methoxypyridine) indicates progress.

-

Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Safety Note: Quenching unreacted NaH is highly exothermic and releases hydrogen gas.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Spectroscopic Characterization of the Product

Accurate characterization is essential for validating the experimental outcome.

-

¹H NMR: Expect characteristic signals for the pyridine protons (typically 7.0-8.5 ppm), the methoxy group singlet (~3.9 ppm), and the new propanone side chain: a singlet for the methylene (CH₂) group adjacent to the ring and a singlet for the terminal methyl (CH₃) group.[14]

-

¹³C NMR: Look for the pyridine ring carbons, the methoxy carbon (~55 ppm), and the three carbons of the side chain, including the carbonyl carbon (~206 ppm).

-

IR Spectroscopy: A strong absorption band between 1700-1720 cm⁻¹ is a definitive indicator of the ketone carbonyl group.[14]

-

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will confirm the molecular weight of the product.[14]

Data Presentation and Workflow

Table 1: Predicted Spectroscopic Data for 4-Methoxy-2-(propan-2-on-1-yl)pyridine

| Data Type | Predicted Signal/Value | Rationale |

| ¹H NMR (ppm) | δ ~8.2 (d, 1H, H6), ~6.8 (d, 1H, H5), ~6.7 (s, 1H, H3), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂), ~2.2 (s, 3H, COCH₃) | Chemical shifts are influenced by ring electronics and proximity to functional groups. |

| IR (cm⁻¹) | ~1715 (C=O stretch) | Characteristic absorption for an aliphatic ketone.[14] |

| MS (m/z) | M+ = 165.08 | Corresponds to the molecular formula C₉H₁₁NO₂. |

Experimental and Analytical Workflow

The following diagram illustrates a robust workflow for executing and validating the synthesis.

Conclusion and Future Directions

This guide has established the foundational principles for understanding and predicting the reactivity of methoxypyridine with propan-2-one. The dominant pathway involves the base-catalyzed formation of a propanone enolate, which subsequently engages in a nucleophilic attack on the electron-deficient pyridine ring. The provided protocols offer a reliable framework for synthesizing and validating the resulting adducts.

For drug development professionals, mastering these transformations is key to novel scaffold design. Future research could explore:

-

Catalysis: Developing catalytic systems to perform these additions enantioselectively.

-

Substrate Scope: Expanding the range of ketones and substituted methoxypyridines to build complex molecular libraries.

-

Computational Studies: Employing DFT calculations to more accurately predict regioselectivity and reaction barriers for different isomers and reaction conditions.[15][16]

By integrating mechanistic understanding with robust experimental design, researchers can effectively harness the reactivity of the methoxypyridine moiety to accelerate the discovery of new chemical entities.

References

- The Critical Role of 4-Methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Google Cloud.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry, 38, 5018-5029.

- Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. (n.d.). Benchchem.

- EAS Reactions of Pyridine Explained. (2024). Pearson.

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (n.d.). Benchchem.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.

- Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid. (n.d.). Benchchem.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis.

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). ScienceDirect.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Publications.

- Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). DR-NTU, Nanyang Technological University.

- Aromatic heterocycles 1: structures and reactions. (n.d.). Oxford University Press.

- 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses.

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[13][17]pyridine-1,3-diones. (2016). ResearchGate. Retrieved January 19, 2026, from

- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). NIH National Center for Biotechnology Information.

- Nucleophilic aromatic substitution of pyridine. (n.d.). Pearson+.

- Pyridine Aldehydes and Ketones. (n.d.). ResearchGate.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). NIH National Center for Biotechnology Information.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). NIH National Center for Biotechnology Information.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). Royal Society of Chemistry.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications.

- EArS of heteroaromatics. (n.d.). University of Calgary.

- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (n.d.). NIH National Center for Biotechnology Information.

- Catalyzed metalation applied to 2-methoxypyridine. (n.d.). The Journal of Organic Chemistry.

- 2‐Methoxy Pyridine. (n.d.). ResearchGate.

- Photophysics and Excited State Reactions of [Ru(bpy)2dppn]: A Computational Study. (n.d.). ACS Publications.

- Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. (2019). Frontiers.

- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications.

- Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). MDPI.

- Reagents for Modifying Aldehydes and Ketones. (n.d.). Thermo Fisher Scientific.

- Journal of Chemistry and Interdisciplinary Research. (n.d.). Gexin Publications.

- Spectroscopic Properties of Aldehydes and Ketones. (2019). Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. gexinonline.com [gexinonline.com]

- 17. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

An In-depth Technical Guide to the Solubility Profile of 1-(6-Methoxypyridin-3-yl)propan-1-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(6-Methoxypyridin-3-yl)propan-1-one, a heterocyclic ketone of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure and delve into a robust experimental protocol for determining its solubility in a range of organic solvents. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both foundational knowledge and actionable methodologies for the characterization of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[1] For a molecule like 1-(6-Methoxypyridin-3-yl)propan-1-one, understanding its behavior in various solvent systems is paramount for formulation development, purification processes, and toxicological studies.[1] This guide will provide a detailed examination of the factors governing the solubility of this compound and a practical framework for its experimental determination.

The molecular structure of 1-(6-Methoxypyridin-3-yl)propan-1-one, featuring a methoxypyridine ring and a propanone side chain, suggests a moderate polarity. The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the methoxy and ketone groups allows for potential hydrogen bonding with protic solvents. Conversely, the aromatic ring and the alkyl chain contribute to its nonpolar character, suggesting solubility in less polar organic solvents. A thorough understanding of these competing factors is essential for predicting and manipulating its solubility.

Physicochemical Properties of 1-(6-Methoxypyridin-3-yl)propan-1-one

A foundational understanding of the physicochemical properties of 1-(6-Methoxypyridin-3-yl)propan-1-one is essential for interpreting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (2 oxygen, 1 nitrogen) | Inferred from structure |

| Hydrogen Bond Donors | 0 | Inferred from structure |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.[4][5]

Detailed Experimental Protocol